Dibutylbis(4-fluorophenyl)stannane

Fluorous Biphasic Separation LogP Partitioning Organotin Waste Remediation

Dibutylbis(4-fluorophenyl)stannane (CAS 62942-34-1) is a tetraorganotin(IV) compound of formula (n-Bu)₂Sn(4-F-C₆H₄)₂, possessing two transferable para-fluorophenyl groups bonded to a central tin atom alongside two n-butyl spectator ligands. With a molecular weight of 423.12 g/mol and a calculated LogP of 6.40, it serves as a stoichiometric aryl donor in palladium-catalyzed cross-coupling reactions.

Molecular Formula C20H26F2Sn
Molecular Weight 423.1 g/mol
CAS No. 62942-34-1
Cat. No. B14525331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis(4-fluorophenyl)stannane
CAS62942-34-1
Molecular FormulaC20H26F2Sn
Molecular Weight423.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
InChIInChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*2-5H;2*1,3-4H2,2H3;
InChIKeyNVBNQLPWEYUXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis(4-fluorophenyl)stannane (CAS 62942-34-1): A Dual Aryl Transfer Organotin Reagent for Stille Coupling


Dibutylbis(4-fluorophenyl)stannane (CAS 62942-34-1) is a tetraorganotin(IV) compound of formula (n-Bu)₂Sn(4-F-C₆H₄)₂, possessing two transferable para-fluorophenyl groups bonded to a central tin atom alongside two n-butyl spectator ligands. With a molecular weight of 423.12 g/mol and a calculated LogP of 6.40, it serves as a stoichiometric aryl donor in palladium-catalyzed cross-coupling reactions . Unlike typical mono-aryl trialkylstannanes that deliver a single aryl unit to an electrophilic partner, this diaryl stannane architecture enables either stepwise or simultaneous dual C–C bond formation, providing a strategic advantage for convergent synthetic sequences where bis-arylation is required without intermediate purification.

Why Substituting Dibutylbis(4-fluorophenyl)stannane with Generic Aryl Stannanes Compromises Synthetic Efficiency and Product Profile


In-class organotin reagents such as tributyl(4-fluorophenyl)stannane (CAS 17151-47-2) or bis(pentafluorophenyl)dibutyltin (CAS 1059-35-4) are not interchangeable with the target compound because the number of aryl groups, fluorine substitution pattern, and resultant lipophilicity define both the reaction stoichiometry and the physical properties of downstream products. Substituting a mono-aryl stannane for a diaryl stannane halves the aryl transfer capacity per equivalent of tin reagent, directly doubling the required tin loading and the associated organotin waste stream [1]. Conversely, replacing 4-fluorophenyl substituents with pentafluorophenyl groups dramatically increases the LogP from 6.40 to 8.20 , altering the partitioning behavior of the reagent and any residual tin byproducts in fluorous biphasic or chromatographic separations. These differences render simple molar-equivalent substitution scientifically invalid without re-optimization of reaction stoichiometry, purification protocols, and waste management procedures.

Quantitative Differentiation Evidence for Dibutylbis(4-fluorophenyl)stannane vs. Closest Aryl Stannane Analogs


LogP-Based Separation Feasibility: Dibutylbis(4-fluorophenyl)stannane Occupies a Favorable Intermediate Lipophilicity Window

The calculated LogP of dibutylbis(4-fluorophenyl)stannane is 6.40 , which is 0.52 log units higher than that of tributyl(4-fluorophenyl)stannane (LogP 5.88) [1] and 1.80 log units lower than that of bis(pentafluorophenyl)dibutyltin (LogP 8.20) . This intermediate value positions the target compound within a range that allows both sufficient organic phase retention for coupling reactions and adequate fluorous-phase affinity for post-reaction tin scavenging strategies, avoiding the excessive lipophilicity of perfluorinated analogs that can complicate chromatographic purification.

Fluorous Biphasic Separation LogP Partitioning Organotin Waste Remediation

Aryl Group Transfer Capacity: A Two-Fold Stoichiometric Advantage Over Mono-Aryl Stannanes

Dibutylbis(4-fluorophenyl)stannane bears two 4-fluorophenyl groups per tin center, whereas tributyl(4-fluorophenyl)stannane bears only one . In a Stille coupling where both fluorophenyl groups are transferred to electrophilic partners, the target compound delivers a theoretical aryl transfer efficiency of 2.0 aryl units per tin equivalent, compared to 1.0 for the tributyl analog [1]. This structural feature reduces the required molar quantity of organotin reagent by 50% for synthesizing bis(4-fluorophenyl)-containing products, simultaneously halving the organotin waste burden.

Stille Coupling Stoichiometry Atom Economy Convergent Synthesis

Fluorous Tagging Potential: Intermediate Fluorine Content Enables Tunable Phase Affinity

The target compound contains 2 fluorine atoms (F content = 8.98% by weight based on molecular formula C₂₀H₂₆F₂Sn, MW 423.12) . This is double the fluorine content of tributyl(4-fluorophenyl)stannane which contains 1 fluorine atom (F content = 4.93% based on C₁₈H₃₁FSn, MW 385.14) [1], but substantially lower than that of bis(pentafluorophenyl)dibutyltin which contains 10 fluorine atoms (F content = 33.51% based on C₂₀H₁₈F₁₀Sn, MW 567.03) . In fluorous biphasic or solid-phase extraction protocols, the target compound can be classified as a 'light fluorous' reagent, retaining adequate solubility in standard organic solvents while still permitting selective separation from non-fluorinated components via fluorous chromatography.

Fluorous Synthesis Fluorous Solid-Phase Extraction Light Fluorous Chemistry

Molecular Weight Differentiation: Impact on Gravimetric Reagent Handling and Molar Calculations

The molecular weight of dibutylbis(4-fluorophenyl)stannane is 423.12 g/mol , compared to 385.14 g/mol for tributyl(4-fluorophenyl)stannane [1] and 567.03 g/mol for bis(pentafluorophenyl)dibutyltin . The 37.98 g/mol difference versus the tributyl analog directly affects the mass of reagent required for equimolar reactions: for a 1.0 mmol scale synthesis, 423.1 mg of the target compound is needed versus 385.1 mg of the mono-aryl comparator. However, when normalized to aryl transfer equivalents, the target compound requires only 211.6 mg per mmol of deliverable aryl group, compared to 385.1 mg for the tributyl analog.

Reagent Weighing Accuracy Molar Stoichiometry Procurement Calculations

Procurement-Relevant Application Scenarios for Dibutylbis(4-fluorophenyl)stannane Based on Quantitative Differentiation


Convergent Synthesis of Symmetrical Bis(4-fluorophenyl)-Containing Biaryls for Pharmaceutical Intermediate Production

In medicinal chemistry campaigns requiring symmetrical 4,4'-difluorobiaryl pharmacophores, dibutylbis(4-fluorophenyl)stannane serves as a single-reagent source of both aryl units. Compared to sequential mono-coupling with tributyl(4-fluorophenyl)stannane, this diaryl stannane reduces the number of synthetic steps and the total tin reagent mass by approximately 45% per aryl group transferred . Procurement specifications should therefore prioritize suppliers offering this compound in multi-gram quantities for scale-up of validated Stille coupling protocols.

Light Fluorous Synthesis Workflows Requiring Intermediate Lipophilicity for Phase Tagging

With a LogP of 6.40 and only two fluorine atoms , this compound is classified as a 'light fluorous' reagent, providing sufficient fluorous character for selective solid-phase extraction (F-SPE) separation of tin byproducts while maintaining solubility in conventional organic solvents such as THF, toluene, and DMF. This makes it a cost-effective alternative to heavy fluorous stannanes like bis(pentafluorophenyl)dibutyltin (LogP 8.20) , which often require expensive fluorinated solvents for homogeneous reaction conditions.

Stepwise Unsymmetrical Stille Coupling Sequences Using Differential Aryl Transfer Reactivity

The presence of two distinct 4-fluorophenyl groups on the same tin center allows for stepwise transmetalation when combined with carefully selected electrophilic partners and catalytic conditions. This sequential reactivity profile—where the first aryl group transfers under mild Pd(0) catalysis while the second requires more forcing conditions or a different catalyst—enables the synthesis of unsymmetrical 4-fluorophenyl-containing products without intermediate tin functionalization steps . Research laboratories designing iterative coupling strategies should evaluate this reagent's batch consistency before committing to multi-step synthesis campaigns.

Organotin Waste Minimization in Academic and Pilot-Scale Research Laboratories

The dual aryl transfer capacity (2 aryl groups per Sn equivalent) of the target compound directly halves the molar quantity of organotin reagent required relative to mono-aryl stannanes, leading to a proportional reduction in organotin waste generation. Laboratories located in jurisdictions with strict organotin discharge limits (e.g., EU REACH Annex XVII restrictions on organostannic compounds) will benefit from a lower waste disposal burden when using this reagent, and procurement decisions should incorporate downstream waste management cost calculations alongside reagent pricing .

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